2-amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid, also known as pterin-6-carboxylic acid, is a compound with the molecular formula C7H5N5O3 and a molecular weight of 207.146 g/mol . This compound is a precursor in the biosynthesis of folic acid, which plays a crucial role in cell growth, development, and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid typically involves the condensation of guanidine with dihydroxyacetone phosphate, followed by cyclization and oxidation steps . The reaction conditions often include acidic or basic environments to facilitate the cyclization process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various pteridine derivatives, which have significant biological and chemical properties .
Scientific Research Applications
2-amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of folic acid and other pteridine derivatives.
Biology: The compound is studied for its role in cellular processes, including DNA synthesis and repair.
Industry: The compound is explored for its use as a fluorescent dye in various industrial applications.
Mechanism of Action
The mechanism of action of 2-amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid involves its role as a precursor in the biosynthesis of folic acid . Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA . The compound interacts with enzymes involved in the folic acid pathway, facilitating the conversion of substrates into active forms of folic acid .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-oxo-3,4-dihydro-1H-pteridine-6-carboxylic acid: Another pteridine derivative with similar properties.
2-amino-4-hydroxy-6-formylpteridine: A compound with a formyl group instead of a carboxylic acid group.
2-amino-4-oxo-1,4-dihydropteridine-6-carbaldehyde: A derivative with an aldehyde group.
Uniqueness
Its structure allows it to participate in various chemical reactions, making it a versatile compound for scientific research .
Properties
Molecular Formula |
C7H7N5O3 |
---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
2-amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C7H7N5O3/c8-7-11-4-3(5(13)12-7)10-2(1-9-4)6(14)15/h3H,1H2,(H,14,15)(H3,8,9,11,12,13) |
InChI Key |
VYWUJIVRVMXPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2C(=O)NC(=NC2=N1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.